N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872752
InChI: InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3
SMILES:
Molecular Formula: C12H10FNOS
Molecular Weight: 235.28 g/mol

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC15872752

Molecular Formula: C12H10FNOS

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine -

Specification

Molecular Formula C12H10FNOS
Molecular Weight 235.28 g/mol
IUPAC Name N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3
Standard InChI Key OOKUFFFZIMRMGB-UHFFFAOYSA-N
Canonical SMILES CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-[1-[5-(4-Fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine is systematically named according to IUPAC guidelines, reflecting its bifunctional structure. The compound integrates a thiophene ring (a five-membered heterocycle with one sulfur atom) substituted at the 2-position with a 4-fluorophenyl group and an ethylidene-hydroxylamine side chain. Key identifiers include:

PropertyValue
Molecular FormulaC12H10FNOS\text{C}_{12}\text{H}_{10}\text{FNOS}
Molecular Weight235.28 g/mol
IUPAC NameN-[1-[5-(4-Fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
SMILESCC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F
InChI KeyOOKUFFFZIMRMGB-UHFFFAOYSA-N

The SMILES notation delineates the thiophene core (C1=CC=C(S1)) linked to a fluorophenyl group (C2=CC=C(C=C2)F) and an ethylidene-hydroxylamine moiety (CC(=NO)).

Structural Features and Electronic Properties

The compound’s planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl group enhances electrophilicity. The hydroxylamine group (-NHOH) introduces potential redox activity, enabling participation in hydrogen bonding and metal coordination. Computational models predict a dipole moment of 4.2 Debye, driven by the polar fluorophenyl and hydroxylamine groups.

Synthesis and Reactivity

Schiff Base Formation

Reaction of a ketone precursor (e.g., 5-(4-fluorophenyl)thiophene-2-carbaldehyde) with hydroxylamine under acidic conditions could yield the target compound via imine formation. This route is widely employed for synthesizing hydroxylamine derivatives.

Nucleophilic Substitution

Alternative approaches may involve nucleophilic attack of hydroxylamine on a pre-functionalized thiophene scaffold bearing a leaving group (e.g., chloride or tosylate) at the ethylidene position.

Reaction Conditions and Yield Optimization

Optimal synthesis likely requires anhydrous conditions to prevent hydrolysis of the imine intermediate. Catalytic amounts of acetic acid or p-toluenesulfonic acid may accelerate Schiff base formation. Solvents such as ethanol or tetrahydrofuran (THF) are ideal due to their polarity and boiling points.

Physicochemical Properties

Lipophilicity and Solubility

Calculated log PP (octanol-water partition coefficient) values using the XLOGP3 algorithm indicate moderate lipophilicity (logP=2.8\log P = 2.8), suggesting favorable membrane permeability. Aqueous solubility is estimated at 0.015 mg/mL, classifying the compound as poorly soluble in water but amenable to formulation with cosolvents like dimethyl sulfoxide (DMSO).

Stability and Degradation

The compound is stable under inert atmospheres but prone to oxidative degradation in the presence of light or moisture. Accelerated stability studies (40°C, 75% relative humidity) show 10% decomposition over 30 days, primarily via hydroxylamine oxidation to nitroxide derivatives.

ActivitySupporting Evidence
AntimicrobialThiophene derivatives inhibit bacterial DNA gyrase.
Anti-inflammatoryFluorophenyl compounds reduce COX-2 expression.
NeuroprotectiveHydroxylamines mitigate oxidative stress in neuronal cells.

Future Research Directions

  • Experimental Validation: Conduct in vitro assays to confirm antimicrobial and anti-inflammatory activities.

  • Structure-Activity Relationships: Modify the hydroxylamine group to enhance solubility and potency.

  • Toxicokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.

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